DMTr-TNA-5MeU-amidite: A Technical Guide for Researchers
DMTr-TNA-5MeU-amidite: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
DMTr-TNA-5MeU-amidite is a specialized phosphoramidite (B1245037) monomer crucial for the synthesis of Threose Nucleic Acid (TNA) oligonucleotides containing 5-methyluridine (B1664183). TNA is a synthetic analogue of DNA and RNA, distinguished by its threose sugar backbone, which confers remarkable resistance to nuclease degradation.[1][2] This property makes TNA an attractive candidate for various therapeutic and diagnostic applications, including antisense therapy and aptamer development.[1][2] The 5-methyluridine modification, in particular, can enhance the thermal stability of nucleic acid duplexes. This technical guide provides an in-depth overview of DMTr-TNA-5MeU-amidite, its properties, its use in solid-phase oligonucleotide synthesis, and its applications in biomedical research.
Core Properties of DMTr-TNA-5MeU-amidite
DMTr-TNA-5MeU-amidite is a white to off-white solid powder. Its key chemical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C39H47N4O8P | [3][4] |
| Molecular Weight | 730.8 g/mol | [3][4] |
| CAS Number | 325683-94-1 | [4][5] |
| Storage Conditions | -20°C | [3][4] |
| Purity | ≥ 98% |
Solid-Phase Synthesis of TNA Oligonucleotides
The synthesis of TNA oligonucleotides using DMTr-TNA-5MeU-amidite is performed on an automated DNA/RNA synthesizer utilizing phosphoramidite chemistry. The synthesis cycle consists of four primary steps: deprotection, coupling, capping, and oxidation.
Experimental Protocol: Solid-Phase Synthesis
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Support Preparation : The synthesis begins with the desired first nucleoside attached to a solid support, typically controlled pore glass (CPG).
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Deprotection (Detritylation) : The 5'-dimethoxytrityl (DMTr) protecting group on the support-bound nucleoside is removed by treatment with a solution of 3% trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM). This exposes the 5'-hydroxyl group for the subsequent coupling reaction.
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Coupling : The DMTr-TNA-5MeU-amidite is activated by an activating agent (e.g., 5-ethylthio-1H-tetrazole (ETT)) and then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. The efficiency of this step is critical for the overall yield of the full-length oligonucleotide.
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Capping : Any unreacted 5'-hydroxyl groups are acetylated using a capping solution (e.g., acetic anhydride (B1165640) and N-methylimidazole) to prevent the formation of deletion-mutant sequences in subsequent cycles.
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Oxidation : The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using an oxidizing solution, typically containing iodine, water, and pyridine.
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Cycle Repetition : These four steps are repeated for each subsequent monomer until the desired TNA oligonucleotide sequence is assembled.
The following diagram illustrates the workflow of a single cycle in solid-phase TNA oligonucleotide synthesis.
Coupling Efficiency
| Activator | Reaction Time (min) | Coupling Yield (%) |
| 5-Ethylthio-1H-tetrazole (ETT) | 10 | 98.5 |
| Dicyanoimidazole (DCI) | 15 | 95.1 |
| Pyridinium Trifluoroacetate (Py·TFA) | 20 | 92.3 |
Deprotection and Purification of TNA Oligonucleotides
Following synthesis, the TNA oligonucleotide must be cleaved from the solid support and all protecting groups must be removed. The final product is then purified to remove truncated sequences and other impurities.
Experimental Protocol: Deprotection and Purification
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Cleavage and Base Deprotection : The solid support is treated with concentrated aqueous ammonium (B1175870) hydroxide (B78521) at room temperature for 1-2 hours to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases.
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Purification : The crude oligonucleotide solution is typically purified using high-performance liquid chromatography (HPLC). Reverse-phase HPLC (RP-HPLC) is a common method for purifying oligonucleotides. The choice of column and gradient conditions will depend on the length and sequence of the TNA oligonucleotide.
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Desalting : After HPLC purification, the collected fractions containing the pure TNA oligonucleotide are desalted to remove any remaining salts from the purification buffers.
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Characterization : The final product is characterized by methods such as mass spectrometry (MS) to confirm the molecular weight and nuclear magnetic resonance (NMR) spectroscopy to confirm the structure.
Applications of TNA Oligonucleotides Containing 5-Methyluridine
The unique properties of TNA make it a promising tool in various research and therapeutic areas. The inclusion of 5-methyluridine can further enhance its properties for specific applications.
Antisense Therapy
TNA oligonucleotides can be designed to be complementary to a specific messenger RNA (mRNA) sequence, thereby blocking its translation into a protein. This antisense mechanism can be used to down-regulate the expression of disease-causing genes. A recent study demonstrated the use of TNA oligonucleotides to knock down the expression of Akt genes, which are implicated in triple-negative breast cancer.[6][7]
The following diagram illustrates the signaling pathway of Akt and the mechanism of its inhibition by a TNA antisense oligonucleotide.
Aptamer Selection
Aptamers are short, single-stranded nucleic acid molecules that can bind to a specific target molecule with high affinity and specificity. TNA's resistance to nucleases makes it an excellent candidate for the development of therapeutic and diagnostic aptamers. The process of selecting aptamers is called Systematic Evolution of Ligands by Exponential Enrichment (SELEX).
The following diagram outlines the logical workflow for the SELEX process to generate TNA aptamers.
Conclusion
DMTr-TNA-5MeU-amidite is a vital building block for the synthesis of modified TNA oligonucleotides. The inherent stability of the TNA backbone, combined with the potential for enhanced binding affinity from the 5-methyluridine modification, makes these molecules powerful tools for researchers in drug development and molecular biology. The detailed protocols and workflows provided in this guide offer a comprehensive resource for scientists looking to incorporate TNA technology into their research. As our understanding of the therapeutic potential of synthetic nucleic acids continues to grow, the importance of specialized monomers like DMTr-TNA-5MeU-amidite will undoubtedly increase.
References
- 1. WO2023117738A1 - Threose nucleic acid antisense oligonucleotides and methods thereof - Google Patents [patents.google.com]
- 2. Characterization of synthetic oligonucleotides containing biologically important modified bases by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Capture-SELEX: Selection Strategy, Aptamer Identification, and Biosensing Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tandem mass spectrometric sequence characterization of synthetic thymidine‐rich oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aptamer SELEX - Novaptech [novaptech.com]
- 6. Making sure you're not a bot! [tib.eu]
- 7. TNA-Mediated Antisense Strategy to Knockdown Akt Genes for Triple-Negative Breast Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
